molecular formula C26H21ClN4O2S B2560559 N-(4-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide CAS No. 536706-13-5

N-(4-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

Cat. No.: B2560559
CAS No.: 536706-13-5
M. Wt: 488.99
InChI Key: LKGNJKWNGCITMJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a pyrimidoindole derivative characterized by a sulfur-linked acetamide moiety and a 3,5-dimethylphenyl substituent. Its structure combines a bicyclic pyrimido[5,4-b]indole core with a sulfanyl bridge connecting to an N-(4-chlorophenyl)acetamide group. This compound shares structural motifs with bioactive molecules targeting receptors like Toll-like receptor 4 (TLR4) , though specific biological data for this derivative remain underexplored.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O2S/c1-15-11-16(2)13-19(12-15)31-25(33)24-23(20-5-3-4-6-21(20)29-24)30-26(31)34-14-22(32)28-18-9-7-17(27)8-10-18/h3-13,29H,14H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGNJKWNGCITMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidoindole core.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and dimethylphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, this compound may exhibit biological activity, making it a candidate for drug development.

    Materials Science: The unique electronic properties of the pyrimidoindole core could be useful in the development of organic semiconductors or other advanced materials.

    Chemical Biology: This compound can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrimidoindole core. This interaction can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Table 1: Substituent Impact on Melting Points and Yields

Compound Substituent Melting Point (°C) Yield (%) Reference
Target Compound 3,5-dimethylphenyl Data Unreported
13a () 4-methylphenyl 288 94
13b () 4-methoxyphenyl 274 95
536715-23-8 () 3-methoxyphenyl

Spectroscopic Comparisons

NMR Profiles :

  • The 3,5-dimethylphenyl group in the target compound would produce two singlet peaks for aromatic protons (δ ~6.8–7.2 ppm), contrasting with the doublets of methoxy-substituted analogs (e.g., 13b : δ 7.00 ppm for OCH₃) .
  • Sulfanyl bridge protons (CH₂S) typically resonate at δ ~3.8–4.2 ppm, consistent across analogs .

IR Spectroscopy :

  • The C=O stretch (1664 cm⁻¹ in 13a ) and C≡N (2214 cm⁻¹) are conserved features in related structures .

Crystallographic and Conformational Analysis

Crystal structures of analogs (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide in ) reveal:

  • Hydrogen Bonding : The acetamide NH forms intermolecular H-bonds with sulfonyl or pyrimidine N atoms, stabilizing crystal lattices .
  • Dihedral Angles : The pyrimidoindole core and chlorophenyl group adopt a near-planar conformation (angle <10°), minimizing steric strain .

Biological Activity

N-(4-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Compound Overview

  • Chemical Formula : C22H18ClN3O2S
  • Molecular Weight : 456.0 g/mol
  • CAS Number : 1260931-91-6

This compound belongs to the class of pyrimidine derivatives and is characterized by a chlorophenyl group and a sulfanyl moiety. Its structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrimidoindole Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Chlorophenyl Group : A nucleophilic substitution reaction introduces the chlorophenyl group into the structure.
  • Sulfanylation : The sulfanyl group is added using thiourea or related reagents through a thiolation reaction.
  • Acetylation : The final step involves acetylation to yield the complete compound.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in critical cellular processes:

  • Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit various kinases involved in cell signaling pathways such as MAPK/ERK pathways, which are crucial for cell proliferation and survival.

Pharmacological Properties

  • Anticancer Activity :
    • Studies have indicated that compounds with similar structures exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, derivatives have shown effectiveness against leukemia cell lines with IC50 values ranging from 0.3 to 1.2 µM .
  • Antimicrobial Effects :
    • Quinazolinone derivatives have been reported to possess antimicrobial activities against various pathogens, suggesting that this compound may similarly exhibit such properties .

In Vitro Studies

A study conducted on similar pyrimidine derivatives demonstrated their ability to inhibit cancer cell proliferation effectively. The research highlighted the correlation between chemical structure modifications and enhanced biological activity .

CompoundIC50 (µM)Target
Compound A0.5MAPK
N-(4-chlorophenyl)-2-{...}TBDTBD

In Vivo Studies

In vivo studies are essential for understanding the therapeutic potential of this compound. Research on related compounds has shown promising results in xenograft models where tumor growth was significantly inhibited .

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